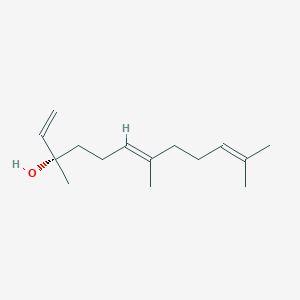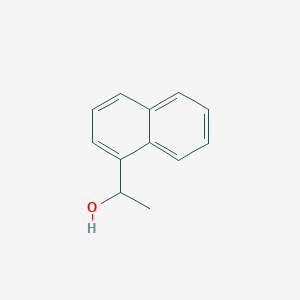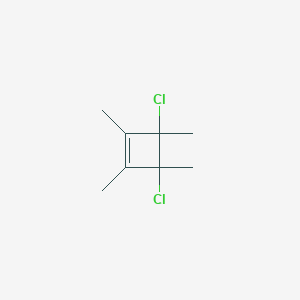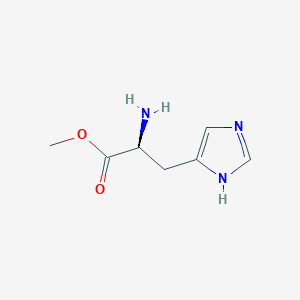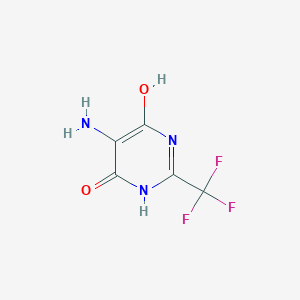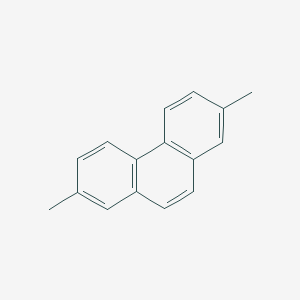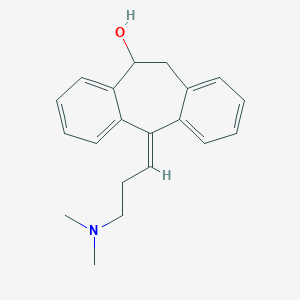
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. This compound is a boron-based diamine that has a unique structure and properties that make it an interesting subject of study.
Mécanisme D'action
The mechanism of action of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is not fully understood, but it is believed to involve the coordination of the boron atom with the substrate molecule. This coordination activates the substrate and allows for the desired chemical reaction to occur.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- in lab experiments is its high reactivity and selectivity. This compound can be used as a catalyst for several chemical reactions, and its unique structure allows for precise control over the reaction conditions. However, one limitation of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for research on Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. One potential area of study is the development of new synthetic methods that can produce this compound more efficiently and cost-effectively. Another area of research is the exploration of new applications for this compound, such as in the development of new materials or in the field of medicine. Finally, further studies on the mechanism of action of this compound could lead to a better understanding of its catalytic properties and potential applications.
Méthodes De Synthèse
The synthesis of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of boron trichloride with lithium dimethylamide in the presence of a catalyst. This method yields a high yield of the desired product and is relatively easy to carry out.
Applications De Recherche Scientifique
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. This compound has been shown to be an effective catalyst for several chemical reactions, including the reduction of carbon dioxide to formic acid and the hydrogenation of alkenes.
Propriétés
Numéro CAS |
1201-45-2 |
|---|---|
Nom du produit |
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- |
Formule moléculaire |
C10H17BN2 |
Poids moléculaire |
176.07 g/mol |
Nom IUPAC |
N-[dimethylamino(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17BN2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
RZOOFJONYUGURT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
SMILES canonique |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



